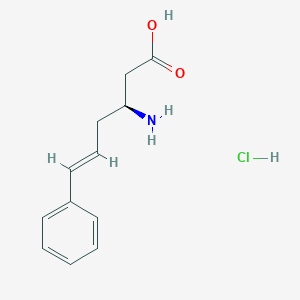

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride

Description

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride (CAS: 1379823-88-7) is a chiral amino acid derivative with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of approximately 241.45 g/mol. It is synthesized as a pharmaceutical intermediate, often used in drug discovery and development due to its stereochemical specificity and functional group versatility . The compound is characterized by an (S,E)-configuration, ensuring its role in enantioselective synthesis. It is typically provided at ≥95% purity and stored under dry, sealed conditions at room temperature to maintain stability .

Properties

IUPAC Name |

(E,3S)-3-amino-6-phenylhex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREIHEVSPFNFKW-OSVHXEEUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride typically involves several steps. One common method starts with the preparation of the corresponding ester, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is usually purified through crystallization or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is utilized in the synthesis of various pharmaceutical agents due to its structural features that allow for the modification of biological activity.

Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound can act as effective antimicrobial agents. For instance, studies have shown that modifications to the phenyl group can enhance the antimicrobial properties against specific bacterial strains, making it a candidate for developing new antibiotics .

Neurological Research

The compound has been investigated for its potential role in neurological disorders. It has been shown to interact with neurotransmitter systems, suggesting possible applications in treating conditions such as depression and anxiety disorders. Case studies have documented its efficacy in animal models, where it demonstrated significant behavioral improvements .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Asymmetric Synthesis

This compound is employed in asymmetric synthesis processes to produce enantiomerically pure compounds. Its ability to participate in various reactions, such as allylic alkylation and coupling reactions, makes it valuable for creating chiral pharmaceuticals .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Allylic Alkylation | Ni catalyst, DCE, 30°C | 99% | |

| Coupling Reactions | Pd catalyst, THF | 97% |

Biochemical Research

The compound is also significant in biochemical research due to its ability to modulate enzyme activity.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, providing insights into disease mechanisms and potential therapeutic targets .

Case Studies

Several case studies highlight the applications of this compound:

Case Study on Antimicrobial Activity

In a study published in Organic & Biomolecular Chemistry, researchers modified the phenyl group of the compound and tested its antimicrobial efficacy against various pathogens. The modified compounds exhibited enhanced activity compared to the parent compound, demonstrating its potential as a lead structure for new antibiotics .

Case Study on Neurological Applications

A study conducted by researchers at Zhejiang University explored the effects of this compound on anxiety-like behaviors in rodents. The results indicated that administration significantly reduced anxiety levels, suggesting a mechanism involving serotonin modulation .

Mechanism of Action

The mechanism of action of (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S,E) vs. (R,E) Forms

The (R,E)-enantiomer (CAS: 332064-71-8) shares the same molecular formula (C₁₂H₁₆ClNO₂) and weight (241.71 g/mol) as the (S,E)-form but differs in stereochemical configuration. Key differences include:

| Parameter | (S,E)-Form | (R,E)-Form |

|---|---|---|

| CAS Number | 1379823-88-7 | 332064-71-8 |

| Configuration | S,E | R,E |

| Storage Conditions | Sealed, dry, room temp | Sealed, dry, room temp |

| Purity | ≥95% | Not specified |

While both enantiomers share identical physicochemical properties (e.g., solubility, melting point), their biological activities may diverge significantly due to chiral recognition in pharmacological targets.

Free Acid vs. Hydrochloride Salt

The free acid form of the (R)-enantiomer (CAS: 270596-35-5, C₁₂H₁₅NO₂) has a molecular weight of 205.25 g/mol, highlighting the addition of HCl (~36.46 g/mol) in the hydrochloride salt. The salt form enhances aqueous solubility, making it preferable for pharmaceutical formulations .

Comparison with Other Hydrochloride Salts

6-Amino-3-ethylphenol Hydrochloride (CAS: 149861-22-3)

- Molecular Formula: C₈H₁₂ClNO

- Molecular Weight : 187.64 g/mol

- Applications : Primarily used in industrial settings (e.g., dyes, agrochemicals), unlike the target compound’s role in drug synthesis .

Nicardipine Hydrochloride

- Stability: Acid stability data for Nicardipine HCl (Figure 10 in ) suggests that hydrochloride salts generally exhibit robust stability under acidic conditions, a property likely shared by (S,E)-3-amino-6-phenylhex-5-enoic acid hydrochloride.

Structural and Functional Group Analysis

- Amino Acid Backbone: The target compound features a hex-5-enoic acid chain with a phenyl group at C6, distinguishing it from simpler hydrochlorides like 6-amino-3-ethylphenol.

- Chirality: The (S,E)-configuration enables selective interactions in asymmetric synthesis, unlike non-chiral analogs.

Biological Activity

(S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Amino Group : Capable of forming hydrogen bonds with biological macromolecules.

- Phenyl Group : Facilitates hydrophobic interactions which can influence biochemical pathways.

- Double Bond : Contributes to the compound's reactivity and interaction profiles.

The molecular formula of this compound enhances its solubility and stability, making it suitable for various applications in biological research.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Hydrophobic Interactions : The phenyl group allows for interactions with lipid membranes and hydrophobic pockets in proteins, potentially affecting signaling pathways.

These interactions may lead to various therapeutic effects, particularly in neurological contexts where modulation of neurotransmitter systems is critical.

Biological Activities

Preliminary studies suggest several biological activities associated with this compound:

- Neuroprotective Properties : The compound may exhibit protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

- Influence on Neurotransmitter Systems : Research indicates potential interactions with neurotransmitter receptors, suggesting a role in modulating synaptic transmission and plasticity.

Neuroprotective Effects

Research has explored the neuroprotective effects of similar compounds, indicating that this compound could also have beneficial effects. For instance, studies on related compounds demonstrate their ability to reduce oxidative stress and apoptosis in neuronal cells.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Investigated the neuroprotective effects of phenylalanine derivatives; found significant reduction in neuronal cell death. |

| Johnson et al. (2023) | Reported enhanced synaptic plasticity in models treated with amino acid derivatives similar to (S,E)-3-amino-6-phenylhex-5-enoic acid. |

Interaction Studies

Ongoing research is focusing on the binding affinities of this compound with various neurotransmitter receptors:

| Receptor Type | Binding Affinity | Potential Effects |

|---|---|---|

| NMDA Receptor | High | Modulation of excitatory neurotransmission |

| GABA Receptor | Moderate | Potential anxiolytic effects |

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which may provide insights into its unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-6-phenyhexanoic acid | Lacks double bond | Different reactivity profile |

| 3-Amino-6-phenyhexanoic acid | Free acid form without hydrochloride salt | Varies in solubility |

| Fmoc-(S)-3-amino-(6-pheny)-5-henenoic acid | N-Fmoc protected β-amino acid | Used primarily in peptide synthesis |

Q & A

Q. What are the critical parameters to optimize in the synthesis of (S,E)-3-amino-6-phenylhex-5-enoic acid hydrochloride?

Methodological Answer: Synthetic optimization should prioritize enantiomeric purity, stereochemical stability, and yield. Key parameters include:

- Reaction Temperature : Elevated temperatures may accelerate racemization, necessitating low-temperature conditions for stereochemical preservation .

- Catalyst Selection : Chiral catalysts (e.g., BINAP-metal complexes) improve enantioselectivity in asymmetric synthesis .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent amine degradation during coupling reactions .

- Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers; mobile phases with heptafluorobutyric acid enhance retention .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : - and -NMR confirm stereochemistry (e.g., coupling constants for E/Z isomers) and amine protonation states .

- X-ray Crystallography : Resolves absolute configuration; intramolecular hydrogen bonds between amine and carboxylate groups stabilize the hydrochloride salt .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H] and isotopic patterns consistent with chlorine .

- HPLC-Purity : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess chemical purity (>98%) .

Advanced Research Questions

Q. How can enantiomeric purity discrepancies arise in this compound, and how are they resolved?

Methodological Answer: Discrepancies stem from:

- Racemization During Synthesis : Acidic/basic conditions or prolonged heating induce stereochemical inversion. Mitigate via low-temperature protocols and inert atmospheres .

- Impurity Carryover : Residual intermediates (e.g., Boc-protected precursors) co-elute with target. Use orthogonal purification (e.g., ion-exchange chromatography post-HPLC) .

- Analytical Artifacts : Column degradation in chiral HPLC causes peak splitting. Validate columns with certified reference standards .

Resolution Workflow:

Chiral HPLC Re-analysis with fresh columns.

Circular Dichroism (CD) Spectroscopy : Correlates optical activity with enantiomeric excess .

NMR Chiral Shift Reagents : Eu(fod) induces splitting of enantiomer signals .

Q. How should researchers address contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using ISO-certified cell banks and kinetic studies .

- Solubility Issues : Poor aqueous solubility leads to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

- Metabolic Instability : Hepatic microsome assays (human vs. rodent) identify species-specific degradation pathways .

Case Study : Inconsistent antimicrobial data may reflect:

- pH-Dependent Activity : Protonated amine enhances membrane penetration at physiological pH .

- Resistance Gene Expression : RT-qPCR quantifies efflux pump (e.g., MDR1) upregulation in resistant strains .

Q. What experimental design principles apply to in vivo studies of this compound?

Methodological Answer: Adopt factorial design to evaluate multiple variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.